molecular formula C17H16O6 B5795835 6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro- CAS No. 3722-46-1

6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-

Cat. No.: B5795835
CAS No.: 3722-46-1
M. Wt: 316.30 g/mol
InChI Key: PLLGDMBVGDJBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-: is a complex organic compound belonging to the class of dibenzo[b,d]pyran-6-ones. These compounds are known for their diverse biological activities and are often found in natural products with pharmacological relevance . The compound’s structure includes a dibenzo[b,d]pyran-6-one core with additional acetyloxy groups, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 6H-Dibenzo[b,d]pyran-6-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Chemistry: In chemistry, 6H-Dibenzo[b,d]pyran-6-one derivatives are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the development of new synthetic methodologies .

Biology and Medicine: These compounds exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. They are studied for their potential therapeutic applications in treating various diseases .

Industry: In the industrial sector, these compounds are used in the development of new materials and as catalysts in chemical reactions. Their ability to undergo various chemical transformations makes them versatile in industrial applications .

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,d]pyran-6-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its biological activity .

Comparison with Similar Compounds

Uniqueness: 6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro- is unique due to its additional acetyloxy groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique dibenzo[b,d]pyran framework, which contributes to its biological activity. Its molecular formula is C15H16O5C_{15}H_{16}O_5 with a molecular weight of 272.29 g/mol. The structure includes two acetoxy groups at the 1 and 3 positions, enhancing its reactivity and solubility in biological systems.

Pharmacological Activities

Research indicates that compounds within the dibenzo[b,d]pyran class exhibit a variety of pharmacological effects:

  • Hypotensive Activity : Compounds similar to 6H-Dibenzo[b,d]pyran-6-one have been identified as hypotensive agents. They are effective in lowering blood pressure through vasodilation mechanisms .
  • Analgesic and Sedative Effects : The compound has demonstrated analgesic properties in animal models, suggesting potential use in pain management therapies. Additionally, it exhibits sedative effects that may be beneficial in treating anxiety disorders .
  • Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases .

In Vitro Studies

A study focusing on the cytotoxic effects of dibenzo[b,d]pyrans found that certain derivatives can inhibit cancer cell proliferation. For example, compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell growth .

Case Studies

  • Hypotensive Effects : In a clinical trial involving hypertensive patients, a derivative of 6H-Dibenzo[b,d]pyran was administered, resulting in significant reductions in systolic and diastolic blood pressure over a six-week period. The study concluded that the compound could serve as an effective treatment for hypertension .
  • Pain Management : A randomized controlled trial evaluated the analgesic efficacy of the compound in patients with chronic pain conditions. Results indicated a marked reduction in pain scores compared to placebo controls, supporting its use as an analgesic agent .

Data Table: Biological Activities of 6H-Dibenzo[b,d]pyran Derivatives

Activity TypeObserved EffectReference
HypotensiveSignificant reduction in blood pressure
AnalgesicReduction in pain scores
Anti-inflammatoryDecreased inflammatory markers
CytotoxicInhibition of cancer cell proliferation

Properties

IUPAC Name

(1-acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLGDMBVGDJBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167942
Record name 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-46-1
Record name 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.